1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position of the pyridine ring, along with a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dibromo-4-nitropyridine. This can be achieved by bromination of 4-nitropyridine using bromine in the presence of a suitable catalyst.
Formation of Intermediate: The intermediate 2,6-dibromo-4-nitropyridine is then reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-(6-Bromo-4-nitropyridin-2-yl)piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 1-(6-Amino-4-nitropyridin-2-yl)-4-methylpiperazine.
Oxidation: Formation of 1-(6-Bromo-4-nitropyridin-2-yl)-4-carboxypiperazine.
Scientific Research Applications
1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(6-Bromo-4-nitropyridin-2-yl)piperazine: Lacks the methyl group on the piperazine ring.
1-(6-Bromo-4-nitropyridin-2-yl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group.
1-(6-Bromo-4-nitropyridin-2-yl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.
Uniqueness
1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both bromine and nitro groups on the pyridine ring, which confer specific reactivity and binding properties. The methyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13BrN4O2 |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
1-(6-bromo-4-nitropyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-2-4-14(5-3-13)10-7-8(15(16)17)6-9(11)12-10/h6-7H,2-5H2,1H3 |
InChI Key |
XSTJMEOOBZATMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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